Cas no 1804939-88-5 (5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-sulfonamide)

5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-sulfonamide
-
- インチ: 1S/C7H7F3N2O3S/c1-15-7-4(8)5(16(11,13)14)3(2-12-7)6(9)10/h2,6H,1H3,(H2,11,13,14)
- InChIKey: CICVMGMKSXQIAX-UHFFFAOYSA-N
- SMILES: S(C1C(=C(N=CC=1C(F)F)OC)F)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 332
- XLogP3: 0.4
- トポロジー分子極性表面積: 90.7
5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029034388-1g |
5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-sulfonamide |
1804939-88-5 | 95% | 1g |
$3,039.75 | 2022-04-01 | |
Alichem | A029034388-500mg |
5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-sulfonamide |
1804939-88-5 | 95% | 500mg |
$1,634.45 | 2022-04-01 | |
Alichem | A029034388-250mg |
5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-sulfonamide |
1804939-88-5 | 95% | 250mg |
$1,029.00 | 2022-04-01 |
5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-sulfonamide 関連文献
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-sulfonamideに関する追加情報
Recent Advances in the Study of 5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-sulfonamide (CAS: 1804939-88-5)
5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-sulfonamide (CAS: 1804939-88-5) is a fluorinated pyridine derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in the treatment of various diseases.
The compound's unique structural features, including the difluoromethyl and fluoro substituents, contribute to its enhanced metabolic stability and bioavailability. Recent synthetic methodologies have optimized the production of 5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-sulfonamide, with a focus on improving yield and purity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a scalable and efficient synthesis route, achieving a yield of over 85% with high enantiomeric purity.
In terms of biological activity, 5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-sulfonamide has shown promising results as a potent inhibitor of specific enzymes involved in inflammatory pathways. Preclinical studies have revealed its efficacy in reducing cytokine production and mitigating inflammation in animal models of autoimmune diseases. These findings suggest its potential as a candidate for further development in anti-inflammatory therapies.
Additionally, the compound has been investigated for its role in oncology. Recent in vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, particularly those associated with solid tumors. Mechanistic studies indicate that the compound may act through the modulation of key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer.
Despite these promising results, challenges remain in the clinical translation of 5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-sulfonamide. Issues such as off-target effects, pharmacokinetic properties, and formulation stability need to be addressed in future research. Ongoing studies are exploring structural modifications to enhance selectivity and reduce toxicity.
In conclusion, 5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-sulfonamide represents a versatile and pharmacologically active compound with potential applications in multiple therapeutic areas. Continued research efforts are essential to fully elucidate its mechanisms of action and optimize its clinical utility. This brief underscores the importance of interdisciplinary collaboration in advancing the development of this promising molecule.
1804939-88-5 (5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-sulfonamide) Related Products
- 83551-93-3(rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate)
- 1869997-04-5(4-(Isoquinolin-5-yl)but-3-en-2-one)
- 1806640-72-1(Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)
- 1189653-33-5(4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride)
- 858127-11-4(trans Resveratrol 3-Sulfate Sodium Salt)
- 148607-25-4(Terbium,tris[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-)
- 29956-84-1(3-Chloro-2-hydroxybenzamide)
- 1568178-54-0((1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol)
- 2060040-95-9(3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine)
- 2198584-35-7(6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one)




